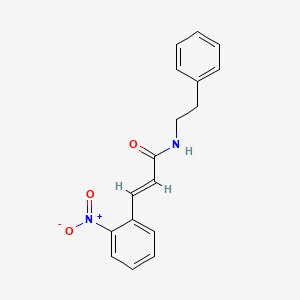
3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide is a chemical compound that belongs to the family of acrylamides. It is a yellow crystalline powder that is used in various scientific research applications. This compound has gained significant attention in recent years due to its potential in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory mediators in animal models of inflammation. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has been shown to have promising results in vitro and in vivo. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in animal models at high doses. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide. One direction is the further study of its potential as an anticancer and anti-inflammatory agent. This compound has shown promising results in vitro and in vivo, and further studies are needed to determine its potential as a therapeutic agent.
Another direction is the study of the structure-activity relationship of this compound. By synthesizing and studying analogs of 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide, researchers can gain a better understanding of the structure-activity relationship of this compound and potentially develop more potent and selective compounds.
Conclusion:
In conclusion, 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential in the field of medicinal chemistry. This compound has been shown to have potential as an anticancer and anti-inflammatory agent. However, further studies are needed to determine its potential as a therapeutic agent. Additionally, the structure-activity relationship of this compound needs to be further studied to develop more potent and selective compounds.
Métodos De Síntesis
The synthesis of 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction leads to the formation of 3-(2-nitrophenyl)acrylic acid ethyl ester. The second step involves the reaction of this intermediate with phenethylamine in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction leads to the formation of 3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(2-nitrophenyl)-N-(2-phenylethyl)acrylamide has been used in various scientific research applications. One of its primary applications is in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammation.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(18-13-12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-16(15)19(21)22/h1-11H,12-13H2,(H,18,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQULTHXNMSFQP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

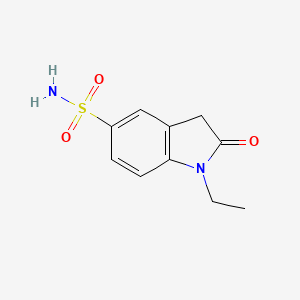
![N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)

![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)
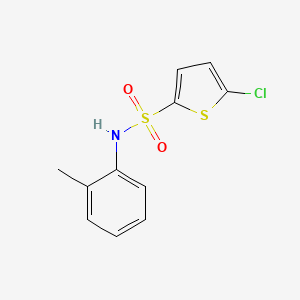
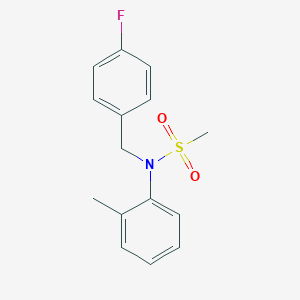
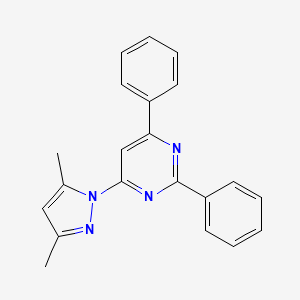
![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)
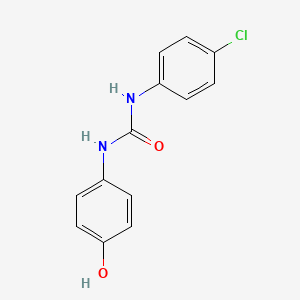
![methyl 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5870675.png)
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
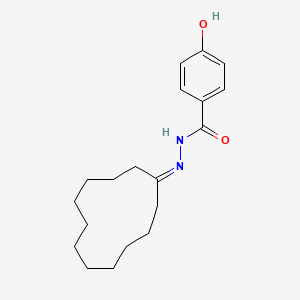

![4-[2-(2-carboxyethyl)-5-(4-methylphenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5870701.png)